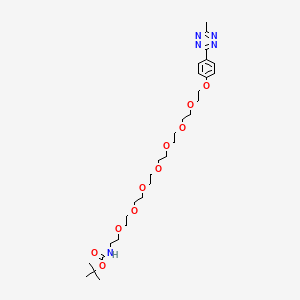

Methyltetrazine-PEG8-NH-Boc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyltetrazine-PEG8-NH-Boc is a click chemistry reagent designed for bioorthogonal conjugation. It comprises three key components:

- Methyltetrazine: A strained dienophile that undergoes rapid inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) derivatives, enabling selective and efficient bioconjugation .

- PEG8 spacer: An 8-unit polyethylene glycol chain that enhances water solubility, reduces steric hindrance, and minimizes aggregation of labeled biomolecules .

- NH-Boc group: A tert-butoxycarbonyl (Boc)-protected amine that can be deprotected under acidic conditions (e.g., trifluoroacetic acid) to expose a reactive amine for further functionalization .

This compound is widely used in pretargeted imaging, drug delivery, and protein labeling due to its rapid reaction kinetics (second-order rate constants >1,000 M⁻¹s⁻¹ with TCO) and biocompatibility . Its stability in physiological conditions and low background signal make it ideal for live-cell imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-PEG8-NH-Boc typically involves the following steps:

Formation of Methyltetrazine: The methyltetrazine moiety is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a tetrazine ring via cyclization reactions.

Attachment of PEG Spacer: The PEG8 spacer is introduced through nucleophilic substitution reactions, where the hydroxyl groups of PEG react with suitable leaving groups on the methyltetrazine derivative.

Introduction of Boc Protecting Group: The final step involves the protection of the amino group with a Boc group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Automated Synthesis: Utilizing automated synthesizers to ensure precise control over reaction conditions.

Purification: Employing techniques such as column chromatography and recrystallization to achieve high purity.

Quality Control: Implementing rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Bioorthogonal Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

The methyltetrazine group reacts with strained alkenes (e.g., trans-cyclooctene/TCO, norbornene) via IEDDA, achieving second-order rate constants up to 2,000 M⁻¹s⁻¹ . This reaction:

-

Proceeds under physiological conditions (pH 7.4, 25°C) without catalysts .

-

Releases N₂ gas as the sole byproduct, avoiding cytotoxicity .

-

Enables applications in live-cell labeling and biomolecule tracking .

Example Reaction:

This compound+TCO→Dihydropyridazine-PEG8-NH-Boc+N2↑

Boc Deprotection for Amine Activation

The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions (e.g., trifluoroacetic acid/TFA), exposing a free amine for further conjugation :

-

Deprotection Protocol :

-

Post-Deprotection Applications :

Amide Coupling Reactions

The free amine (post-Boc removal) reacts with activated esters (e.g., NHS, TFP) or carboxylic acids via EDC/HOBt-mediated coupling :

| Reaction Parameter | Value | Source |

|---|---|---|

| Coupling Efficiency | >85% (HPLC) | |

| Solvent | DMF or DMSO | |

| Reaction Time | 4–24 hours at RT |

Example Synthesis :

In a DMF solution, Methyltetrazine-PEG8-NH₂ was coupled with tetrazole-COOH using EDC/HOBt, yielding 86% product after purification .

PEG8 Spacer Functionality

The PEG8 chain enhances solubility and reduces steric hindrance:

| Property | Impact | Source |

|---|---|---|

| Hydrophilicity | Soluble in aqueous buffers (PBS) | |

| Biocompatibility | Reduces immune response | |

| Flexibility | Facilitates ligand-receptor binding |

Stability and Storage

Analytical Data

Key physicochemical properties:

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₉H₄₈N₆O₉ (analogous compound) | |

| Molecular Weight | 624.73 g/mol | |

| Purity | >95% (HPLC) | |

| λmax (Tetrazine) | 520–540 nm (UV-Vis) |

Case Study: Live-Cell Imaging

In a 2023 study, Boc-deprotected Methyltetrazine-PEG8-NH₂ was conjugated to TCO-functionalized Alexa Fluor 488. The conjugate achieved >90% labeling efficiency in HEK293 cells within 10 minutes, demonstrating rapid kinetics and minimal background .

Comparative Reactivity

Methyltetrazine derivatives outperform other bioorthogonal reagents:

| Reagent | Rate Constant (M⁻¹s⁻¹) | Specificity |

|---|---|---|

| This compound | 1,800–2,000 | High (TCO only) |

| DBCO | 1–10 | Moderate (azides) |

| SPAAC | 0.1–1 | Low (variable) |

Scientific Research Applications

Scientific Research Applications

- Click Chemistry: Methyltetrazine-PEG8-NH-Boc is primarily used in click chemistry due to its high specificity and fast kinetics in reactions with TCO derivatives. The tetrazine ligation reaction has a second-order rate constant of approximately 2000 M−1s−1, allowing for rapid modifications even in low concentrations, which is advantageous in live-cell labeling scenarios where time-sensitive applications are common.

- Polymerization Studies: this compound can be used to monitor polymerization processes. For example, studies have demonstrated that polymerization involving methoxy monomers can be effectively monitored using UV–vis spectroscopy to assess the conversion rates during tetrazine click reactions.

Biological Applications

- Targeted Drug Delivery: this compound facilitates the creation of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). These conjugates improve the efficacy of therapeutic agents by enhancing their targeting capabilities and minimizing off-target effects. The incorporation of the PEG linker also improves the pharmacokinetic properties of drugs, leading to increased stability and bioavailability.

- Bioimaging: this compound enables precise tracking of biomolecules in diagnostics and research .

- Protein Functionalization: this compound is used to modify proteins and peptides at low concentrations with high precision .

- Surface Functionalization: this compound can functionalize material surfaces with bioactive compounds, retaining the biological activity of the attached drugs while facilitating precise control over surface properties, which is critical for developing advanced therapeutic delivery systems.

Case Studies

- Antibody-Drug Conjugates (ADCs): ADCs developed using this compound have demonstrated significant improvements in drug efficacy compared to traditional delivery methods. The targeted approach resulted in reduced systemic toxicity and enhanced therapeutic outcomes in preclinical models.

- Bioorthogonal Functionalization: this compound has been used for functionalizing material surfaces with bioactive compounds. Research confirms that this approach retains the biological activity of the attached drugs while facilitating precise control over surface properties, which is critical for developing advanced therapeutic delivery systems.

Advantages

Mechanism of Action

The primary mechanism of action of Methyltetrazine-PEG8-NH-Boc involves the IEDDA reaction with TCO derivatives. This reaction proceeds through the following steps:

Formation of a Diene-Dienophile Complex: The methyltetrazine moiety acts as a diene, while the TCO derivative acts as a dienophile.

Cycloaddition Reaction: The diene and dienophile undergo a cycloaddition reaction, forming a stable covalent bond.

Product Formation: The resulting product is a stable adduct, which can be further functionalized or used in various applications.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyltetrazine-PEG8-NH-Boc and analogous compounds:

Key Differentiators :

Reactivity and Stability: this compound’s Boc group ensures selective deprotection for controlled conjugation, unlike NHS esters (e.g., Methyltetrazine-PEG8-NHS ester), which react immediately with primary amines . The free amine in Methyltetrazine-PEG8-amine HCl allows direct coupling but lacks the stability of Boc protection, increasing risk of nonspecific reactions .

PEG Length: Shorter PEG chains (e.g., PEG4 in Methyltetrazine-PEG4-NH-Boc) reduce steric bulk but may compromise solubility in aqueous environments compared to PEG8 or PEG12 variants .

Applications :

- Imaging : this compound is preferred for pretargeted radioimaging due to its fast TCO reaction kinetics and low off-target binding .

- Drug Delivery : Methyltetrazine-PEG8-NHS ester is more suited for antibody-drug conjugates (ADCs) owing to its stable amide bond formation with lysine residues .

Research Findings and Trends

Recent studies highlight this compound’s superiority in pretargeted PET imaging , achieving tumor-to-background ratios >10:1 within 1 hour post-injection . In contrast, PEG4 analogs exhibit faster clearance but lower target retention . Emerging alternatives like Diazo-PEG3-methyltetrazine (rate constant >5,000 M⁻¹s⁻¹) promise faster reactions but face challenges in stability and scalability .

Biological Activity

Methyltetrazine-PEG8-NH-Boc is a heterobifunctional compound that plays a significant role in bioconjugation chemistry. It consists of a methyltetrazine moiety linked to a polyethylene glycol (PEG) chain and a tert-butyloxycarbonyl (Boc) protected amine. This compound is primarily utilized in targeted drug delivery systems, bioimaging, and protein labeling due to its unique chemical properties that facilitate rapid and selective reactions with various biomolecules.

The methyltetrazine group is known for its ability to undergo bioorthogonal click reactions, particularly with trans-cyclooctene (TCO) derivatives. This reaction is characterized by high specificity and rapid kinetics, making it ideal for applications requiring precise modifications of biomolecules. The PEG8 linker enhances water solubility and reduces immunogenicity, while the Boc group allows for easy deprotection and conjugation to other biomolecules .

Biological Applications

-

Targeted Drug Delivery :

- This compound facilitates the creation of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). These conjugates improve the efficacy of therapeutic agents by enhancing their targeting capabilities and minimizing off-target effects. The incorporation of the PEG linker also improves the pharmacokinetic properties of drugs, leading to increased stability and bioavailability .

- Bioimaging :

- Protein Functionalization :

- Surface Functionalization :

Research Findings

Recent studies have highlighted the versatility of this compound in various experimental setups:

- Click Chemistry Efficiency : Research indicates that the tetrazine ligation reaction occurs at a second-order rate constant of approximately 2000 M−1s−1, allowing for rapid modifications even in low concentrations . This characteristic is particularly advantageous in live-cell labeling scenarios where time-sensitive applications are common.

- Polymerization Studies : A study demonstrated that polymerization involving methoxy monomers could be effectively monitored using UV–vis spectroscopy to assess the conversion rates during tetrazine click reactions. The results showed complete consumption of isocyanides within 10 minutes, confirming the efficiency of the methyltetrazine moiety in facilitating rapid reactions .

Case Studies

- Antibody-Drug Conjugates (ADCs) : A case study focused on the development of ADCs using this compound revealed significant improvements in drug efficacy when compared to traditional delivery methods. The targeted approach resulted in reduced systemic toxicity and enhanced therapeutic outcomes in preclinical models .

- Bioorthogonal Functionalization : Another study explored the use of this compound for functionalizing material surfaces with bioactive compounds. The research confirmed that this approach retained the biological activity of attached drugs while facilitating precise control over surface properties, which is critical for developing advanced therapeutic delivery systems .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyltetrazine-PEG8-NH-Boc, and how can purity be ensured?

The synthesis typically involves sequential conjugation of methyltetrazine, PEG8 spacer, and Boc-protected amine groups. Key steps include:

- Tetrazine Activation : Coupling methyltetrazine to the PEG8 backbone using reagents like DCC (dicyclohexylcarbodiimide) in a mixed solvent system (e.g., pyridine/acetone) to ensure efficient reaction .

- Boc Protection : Introducing the Boc group via carbamate formation under anhydrous conditions to prevent premature deprotection .

- Purification : Chromatography (e.g., reverse-phase HPLC or size-exclusion) is critical to isolate the product from unreacted intermediates and byproducts .

Purity (>95%) is validated using analytical techniques like LC-MS and NMR .

Q. How is the Boc protecting group removed under acidic conditions, and what precautions are required?

The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) for 1–2 hours at room temperature. Methodological considerations include:

- Quenching : Neutralize excess TFA with a cold ether precipitation step to isolate the deprotected amine.

- Solubility : Ensure the PEG8 spacer maintains solubility during deprotection to avoid aggregation .

Post-deprotection, the product is lyophilized and stored at -20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for conjugating this compound to amine-containing biomolecules?

Optimization strategies include:

- Activator Selection : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to enhance coupling efficiency with proteins or peptides .

- Molar Ratios : A 5:1 molar excess of Methyltetrazine-PEG8-NHS ester (activated form) relative to the target amine ensures complete conjugation .

- pH Control : Maintain a slightly basic pH (7.5–8.5) using HEPES or borate buffers to favor nucleophilic attack by primary amines .

Q. How does the PEG8 spacer influence solubility and bioorthogonal reaction kinetics with trans-cyclooctene (TCO)?

- Solubility : The PEG8 spacer increases aqueous solubility (>10 mg/mL in PBS), reducing aggregation in biological buffers .

- Reaction Kinetics : PEG8’s hydrophilicity enhances accessibility of methyltetrazine to TCO, achieving rate constants (k) of ~1,000–3,000 M⁻¹s⁻¹ in physiological conditions .

- Steric Effects : Longer PEG chains (e.g., PEG12) may reduce reaction efficiency due to increased steric hindrance, making PEG8 a balance between solubility and reactivity .

Q. How should researchers address discrepancies in reaction yields when using this compound across different experimental setups?

Common issues and solutions:

- Incomplete Conjugation : Verify activator freshness (e.g., EDC degrades in moisture) and use LC-MS to monitor reaction progress .

- Batch Variability : Characterize each batch via MALDI-TOF or HPLC to confirm consistent PEG8 chain length and tetrazine activity .

- Competitive Reactions : Avoid thiol-containing buffers (e.g., DTT) that may react with maleimide-based intermediates in multi-step protocols .

Q. What analytical methods are recommended for characterizing this compound and its conjugates?

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 300 nm for tetrazine) .

- Structural Confirmation : High-resolution LC-MS (ESI+) to verify molecular weight (expected [M+H]⁺ ~800–850 Da) and ¹H/¹³C NMR for functional group validation .

- Bioorthogonal Activity : Fluorescence quenching assays with TCO-functionalized probes to quantify reaction efficiency .

Properties

Molecular Formula |

C30H49N5O10 |

|---|---|

Molecular Weight |

639.7 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C30H49N5O10/c1-25-32-34-28(35-33-25)26-5-7-27(8-6-26)44-24-23-43-22-21-42-20-19-41-18-17-40-16-15-39-14-13-38-12-11-37-10-9-31-29(36)45-30(2,3)4/h5-8H,9-24H2,1-4H3,(H,31,36) |

InChI Key |

SQMLBQLVYAJKQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.